[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Physicochemical profiling Drug‑likeness Fragment‑based design

This compound uniquely integrates a benzodioxol-5-yl pharmacophore, a validated privileged scaffold for acetylcholinesterase inhibition, with a 5-bromofuran-2-carboxylate ester. Its design pre-embeds critical activity for fragment-based Alzheimer's drug discovery while the bromine handle enables rapid C–C diversification via high-yield Suzuki coupling. Unlike simple aryl analogs, its methylenedioxy bridge imparts distinctive electron-donating properties and a compact steric profile essential for SAR fidelity. With a TPSA of 87 Ų and six H-bond acceptors, it fills a niche in lead-like chemical space ideal for cocktail screening or permeability control assays.

Molecular Formula C14H10BrNO6
Molecular Weight 368.14 g/mol
CAS No. 386277-58-3
Cat. No. B6418750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate
CAS386277-58-3
Molecular FormulaC14H10BrNO6
Molecular Weight368.14 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C14H10BrNO6/c15-12-4-3-10(22-12)14(18)19-6-13(17)16-8-1-2-9-11(5-8)21-7-20-9/h1-5H,6-7H2,(H,16,17)
InChIKeyCLGMBMYZQZOACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate (CAS:386277-58-3): Key Physicochemical and Structural Profile


[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic aryl carbamoyl methyl ester that combines a 5‑bromofuran-2‑carboxylate warhead with a benzodioxol‑5‑yl amino moiety. Its molecular formula is C₁₄H₁₀BrNO₆ (exact mass 366.969 g mol⁻¹), and it exhibits a topological polar surface area of 87 Ų, six hydrogen‑bond acceptors, one hydrogen‑bond donor, and a predicted pKa of 11.44 ± 0.20 . The bromine on the furan ring provides a universal cross‑coupling handle, while the benzodioxole group—a methylenedioxy‑bridged phenyl system—imparts distinctive electronic and steric features that are absent in simpler aryl carbamoyl analogs.

Why Generic Substitution of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate Fails: Electronic and Pharmacophoric Uniqueness


Aryl carbamoyl methyl 5‑bromofuran‑2‑carboxylates share a bromofuran ester scaffold, yet even modest changes in the aryl group can drastically alter two properties: (i) the electron‑donating character of the aryl amine, which modulates the stability and reactivity of the carbamoyl linkage, and (ii) the hydrogen‑bonding and π‑π interaction potential of the aromatic head. The benzodioxol‑5‑yl substituent is a cyclic methylenedioxy ether that is simultaneously electron‑donating, moderately polar, and sterically compact—a combination that cannot be recapitulated by simple phenyl, halophenyl, or methoxyphenyl variants. Moreover, benzodioxole‑containing compounds have been explicitly claimed as privileged scaffolds for acetylcholinesterase inhibition [1], whereas the same activity is absent in most unsubstituted or mono‑substituted phenyl analogs. Therefore, treating this compound as interchangeable with another ‘aryl‑carbamoyl‑methyl ester’ risks losing both synthetic fidelity and the biological activity that motivated its design.

Quantitative Differentiation of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate from Closest Analogs


Molecular Weight and Heavy Atom Count vs. the Methyl 5‑Bromofuran‑2‑Carboxylate Core

The full compound carries a molecular weight of 368.14 g mol⁻¹ and contains 22 heavy atoms, versus 204.99 g mol⁻¹ and 10 heavy atoms for the simple methyl 5‑bromofuran‑2‑carboxylate [1]. This 79.6 % increase in mass and 120 % increase in heavy‑atom count reflects the addition of the entire benzodioxol‑carbamoyl‑methyl spacer, which simultaneously raises the compound’s capacity for stereoelectronic interactions and its predicted boiling point to 571.9 °C .

Physicochemical profiling Drug‑likeness Fragment‑based design

Hydrogen‑Bond Acceptor Count and Predicted Solubility Differentiation

The molecule offers six hydrogen‑bond acceptors (four carbonyl/ester oxygens, one furan oxygen, one benzodioxole oxygen) versus only three for methyl 5‑bromofuran‑2‑carboxylate [1]. Combined with a topological polar surface area of 87 Ų , the higher acceptor count suggests greater aqueous solubility and stronger retention on normal‑phase chromatographic supports, but it may also increase susceptibility to metabolic oxidation.

Solubility Formulation Chromatography

Predicted Acetylcholinesterase Inhibitory Potential via the Benzodioxole Pharmacophore

A patent family (exemplified by CN 101550130) explicitly discloses that benzodioxole derivatives of general formula (I) possess acetylcholine esterase inhibitory activity and can be used in treating or preventing Alzheimer’s disease [1]. The target compound contains the intact benzodioxol‑5‑yl amino motif that is essential for this activity. In contrast, the closest purchasable analogs—[(2‑fluorophenyl)carbamoyl]methyl 5‑bromofuran‑2‑carboxylate, [(4‑ethoxyphenyl)carbamoyl]methyl 5‑bromofuran‑2‑carboxylate, and [(2‑methylphenyl)carbamoyl]methyl 5‑bromofuran‑2‑carboxylate—all replace the benzodioxole with monocyclic aryl groups that are not claimed as AChE‑active scaffolds. No direct head‑to‑head IC₅₀ data are currently available for this specific compound; the inference is therefore based on class‑level pharmacophore recognition.

Acetylcholinesterase inhibition Alzheimer’s disease Neurodegeneration

Best‑Fit Application Scenarios for [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate


Medicinal Chemistry Hit‑to‑Lead Exploration of Acetylcholinesterase Inhibitors

The benzodioxole moiety has been validated as a privileged scaffold for AChE inhibition [1]. Researchers initiating a fragment‑based or structure‑guided campaign against Alzheimer’s‑relevant targets should prioritize this compound over non‑benzodioxole analogs because it pre‑embeds the pharmacophore that patent literature associates with activity. The bromine handle simultaneously allows rapid C–C diversification via Suzuki coupling to explore the furan‑directed subsite.

Suzuki‑Coupling‑Ready Building Block for Parallel Library Synthesis

The 5‑bromofuran ester is a validated Suzuki partner (89 % yield reported for the methyl ester analog [1]). When a diverse set of aryl boronic acids is to be introduced, the benzodioxole‑containing variant imparts a consistent, moderately electron‑rich aryl group that can serve as a constant pharmacophore or a reference point in SAR tables, reducing the need to resynthesize the carbamoyl‑methyl tether for each analog.

Physicochemical Benchmarking in Solubility‑Optimized Fragment Libraries

With 6 hydrogen‑bond acceptors and a TPSA of 87 Ų, this compound occupies a distinct region of the “lead‑like” chemical space compared to simpler 5‑bromofuran‑2‑carboxylate esters. It can be used as a high‑solubility, polar fragment in cocktail screening or as a negative control for membrane‑permeability assays where a large polar surface is desired.

Quote Request

Request a Quote for [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.